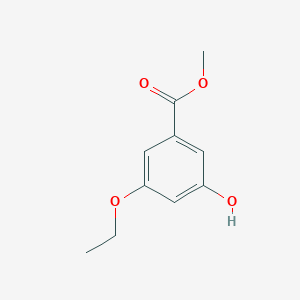

Methyl 3-ethoxy-5-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethoxy-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWIKNNDSFNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578313 | |

| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116169-07-4 | |

| Record name | Methyl 3-ethoxy-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Methyl 3-ethoxy-5-hydroxybenzoate

An In-Depth Technical Guide to the Synthesis of Methyl 3-ethoxy-5-hydroxybenzoate

In the landscape of modern drug discovery and materials science, substituted benzoates are fundamental scaffolds for constructing complex molecular architectures.[1] this compound, a key building block, offers a unique trifunctional pattern—a methyl ester, a hydroxyl group, and an ethoxy group—presenting multiple reactive sites for targeted chemical modifications.[1] Its structure is integral to the development of novel therapeutic agents, where precise control over lipophilicity, hydrogen bonding capability, and steric profile is paramount for optimizing drug-receptor interactions.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will delve into the causal mechanisms behind each synthetic step, offering not just a protocol but a strategic framework for researchers, scientists, and drug development professionals. The synthesis is logically approached in two primary stages: the initial formation of a key intermediate, Methyl 3,5-dihydroxybenzoate, followed by a regioselective etherification to yield the final product.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most efficiently achieved through a two-stage process starting from the commercially available 3,5-dihydroxybenzoic acid.

-

Stage 1: Fischer-Speier Esterification. The carboxylic acid of 3,5-dihydroxybenzoic acid is first protected as a methyl ester. This initial step is crucial as it prevents the acidic proton of the carboxyl group from interfering with the base-catalyzed etherification in the subsequent stage.

-

Stage 2: Regioselective Williamson Ether Synthesis. The core transformation involves the selective ethylation of one of the two phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate. This reaction leverages the principles of the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3]

Below is a logical workflow diagram illustrating this strategic approach.

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of Methyl 3,5-dihydroxybenzoate via Fischer Esterification

The first stage involves the conversion of 3,5-dihydroxybenzoic acid to its corresponding methyl ester. The Fischer-Speier esterification is the method of choice, utilizing an excess of methanol as both a reagent and solvent, with a strong acid catalyst.[4]

Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, which is fully reversible.[4]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another methanol molecule or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final methyl ester product.

To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used.[4]

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the acid-catalyzed esterification of hydroxybenzoic acids.[5][6]

Materials & Reagents:

-

3,5-Dihydroxybenzoic Acid (1.0 eq)

-

Methanol (Anhydrous, sufficient volume to act as solvent)

-

Sulfuric Acid (Concentrated, catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxybenzoic acid (e.g., 10.0 g).

-

Add a large excess of anhydrous methanol (e.g., 150 mL). Stir the mixture until the acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (e.g., ~0.5 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

-

Pour the concentrated residue into a separatory funnel containing cold water (e.g., 100 mL) and ethyl acetate (e.g., 100 mL).

-

Carefully neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 3,5-dihydroxybenzoate by recrystallization from hot water or a mixture of ethyl acetate and hexane to obtain a white solid.[5]

Stage 2: Synthesis of this compound via Williamson Ether Synthesis

With the intermediate in hand, the next critical step is the selective mono-ethylation of one of the two equivalent phenolic hydroxyls. The Williamson ether synthesis is an ideal SN2 reaction for this purpose, involving an alkoxide nucleophile and an alkyl halide electrophile.[3][7]

Reaction Mechanism: SN2 Nucleophilic Substitution

The mechanism is a straightforward and concerted SN2 pathway.[3][8]

-

Deprotonation: A moderately strong base, typically potassium carbonate (K₂CO₃), deprotonates one of the phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate. This generates a potent nucleophile, the phenoxide anion. The choice of a mild base like K₂CO₃ is strategic to avoid hydrolysis of the methyl ester.

-

SN2 Attack: The resulting phenoxide ion attacks the primary alkyl halide (ethyl iodide) in a backside attack. This concerted step involves the simultaneous formation of the C-O ether bond and the breaking of the C-I bond.[7][8]

To favor mono-ethylation over the undesired di-ethylated product, the stoichiometry of the ethylating agent is carefully controlled, typically using slightly more than one equivalent.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 6. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

A Predictive Physico-Chemical Profile of Methyl 3-ethoxy-5-hydroxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Computed Properties

The foundational step in evaluating any new chemical entity is to establish its precise molecular structure and predict its core electronic and physical properties. These computational predictions serve as essential benchmarks prior to empirical validation.

The molecular structure consists of a central benzene ring substituted at positions 1, 3, and 5. The substituents are a methyl ester group (-COOCH₃), an ethoxy group (-OCH₂CH₃), and a hydroxyl group (-OH). The interplay between the electron-withdrawing ester and the electron-donating hydroxyl and ethoxy groups dictates the molecule's overall polarity, reactivity, and potential for intermolecular interactions.

Caption: Structural representation of Methyl 3-ethoxy-5-hydroxybenzoate.

Table 1: Core Identifiers and Predicted Properties

| Property | Value / Prediction | Basis / Source |

|---|---|---|

| IUPAC Name | This compound | Nomenclature Rules |

| CAS Number | 116169-07-4 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₀H₁₂O₄ | Calculated |

| Molecular Weight | 196.20 g/mol | Calculated |

| Predicted LogP (o/w) | 2.0 - 2.5 | Based on analogues (Methyl 3-hydroxybenzoate: 1.9)[2][3] |

| Hydrogen Bond Donors | 1 (Hydroxyl group) | Structural Analysis |

| Hydrogen Bond Acceptors | 4 (2x Ester Oxygen, 1x Ether Oxygen, 1x Hydroxyl Oxygen) | Structural Analysis |

Predicted Physical State and Thermal Properties

The physical state and thermal behavior of a compound are critical for its handling, formulation, and storage. Based on its molecular weight and the properties of similar structures, this compound is predicted to be a crystalline solid at standard temperature and pressure.

-

Melting Point (m.p.): The melting point of the structural analogue Methyl 3-hydroxybenzoate is 70-72 °C.[2] The addition of an ethoxy group increases the molecular weight and alters the potential for crystal packing. Therefore, a different melting point is expected, the direction of which (higher or lower) would depend on the resulting crystal lattice energy and intermolecular forces.

-

Boiling Point (b.p.): The boiling point will be significantly above 200 °C. For comparison, Methyl 3-hydroxybenzoate has a boiling point of approximately 280 °C.[2] The increased molecular weight of the target compound suggests its boiling point will be higher.

-

Stability: Like many phenolic esters, it is expected to be stable under standard storage conditions (cool, dry, dark, inert atmosphere).[1][4] It may be susceptible to hydrolysis at extreme pH values and oxidation, particularly at elevated temperatures.

Protocol 1: Definitive Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional melting point apparatus because it provides more information than just the melting temperature. It yields a complete thermal profile, including the heat of fusion (enthalpy), and can reveal the presence of impurities, polymorphs, or solvates, making it a self-validating system for purity and form assessment.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan.

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

-

Experimental Conditions:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well beyond the expected melting point (e.g., 250 °C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Predicted Solubility Profile

Solubility is a master variable in drug development, directly influencing bioavailability, formulation, and administration routes. The amphipathic nature of this compound—possessing both polar (hydroxyl, ester) and non-polar (benzene ring, ethoxy chain) regions—suggests a characteristic solubility pattern.

-

Aqueous Solubility: Predicted to be low to very slightly soluble. The hydrophobic surface area of the benzene ring and ethoxy group will likely dominate, despite the presence of hydrogen bonding moieties. Analogues like methylparaben are characterized as slightly soluble in water.[4][5]

-

Organic Solvent Solubility: Predicted to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and non-polar regions of the molecule.[4][5]

Protocol 2: High-Throughput Kinetic Solubility Assay

Causality: In early-stage drug discovery, a high-throughput kinetic solubility assay is employed to rapidly rank compounds and identify potential liabilities. It uses a small amount of material and provides data relevant to the conditions encountered during in vitro biological screening, where compounds are often diluted from DMSO stocks into aqueous buffers.

Caption: Workflow for a high-throughput kinetic solubility assay.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.

-

Plate Preparation: Using an acoustic liquid handler, dispense a range of volumes of the DMSO stock into a clear-bottomed 96- or 384-well microplate.

-

Precipitation Induction: Rapidly add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells to achieve a final DMSO concentration of 1-2%.

-

Equilibration: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

-

Detection: Measure the turbidity or light scattering in each well using a plate-based nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Analysis: The solubility limit is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only controls.

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral features for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals should include:

-

A triplet (~1.4 ppm) and a quartet (~4.0 ppm) characteristic of the ethoxy group.

-

A sharp singlet (~3.9 ppm) for the three protons of the methyl ester.

-

A broad singlet for the acidic hydroxyl proton, the chemical shift of which will be dependent on solvent and concentration.

-

Three distinct signals in the aromatic region (~6.5-7.5 ppm) corresponding to the protons at positions 2, 4, and 6 of the benzene ring. Their specific splitting patterns (e.g., doublet of doublets, triplet) will confirm the 1,3,5-substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum should show 10 distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester (~167 ppm) and the six aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups:

-

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong, sharp absorption band around 1720-1700 cm⁻¹ for the C=O stretching of the ester carbonyl.

-

Several bands in the 1300-1000 cm⁻¹ region corresponding to C-O stretching of the ester and ether linkages.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight [M+H]⁺ at m/z 197.20 or [M-H]⁻ at m/z 195.20, confirming the molecular formula.

Relevance and Applications in Drug Development

Substituted hydroxybenzoic acid esters are valuable scaffolds in medicinal chemistry. The specific arrangement of functional groups in this compound provides several strategic advantages:

-

Synthetic Handle: The phenolic hydroxyl group is a versatile synthetic handle for etherification or other coupling reactions, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).[6]

-

Modulation of Properties: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other bioisosteres to modulate binding, solubility, and pharmacokinetic properties.

-

Structural Precedent: The core structure is related to intermediates used in the synthesis of complex pharmaceutical agents, such as Gefitinib, which is synthesized from a related hydroxy-methoxy-benzoate.[7][8] This highlights the utility of this chemical class as building blocks for targeted therapies. The strategic placement of methyl and other alkyl groups is a key tactic in drug design to enhance metabolic stability and modulate pharmacodynamics.[9]

References

A complete list of sources consulted for this predictive analysis is provided below.

| No. | Title | Source | URL |

| 1 | Safety Data Sheet - Crystal Reports ActiveX Designer - MSDS_9.RPT | vertexaisearch.cloud.google.com | |

| 2 | Methylparaben | 99-76-3 - ChemicalBook | ChemicalBook | |

| 3 | Methyl 3-hydroxybenzoate 99 19438-10-9 - Sigma-Aldrich | Sigma-Aldrich | |

| 4 | This compound - CHIRALEN | CHIRALEN | |

| 6 | methyl 3-hydroxybenzoate, 19438-10-9 - The Good Scents Company | The Good Scents Company | |

| 7 | [Application of methyl in drug design] - PubMed | PubMed | |

| 8 | METHYL 4-HYDROXYBENZOATE - Ataman Kimya | Ataman Kimya | |

| 18 | RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI | MDPI | |

| 20 | The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications - Benchchem | Benchchem | |

| 22 | Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed | PubMed | |

| 30 | Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem | PubChem |

Sources

- 1. chiralen.com [chiralen.com]

- 2. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]

- 3. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylparaben | 99-76-3 [chemicalbook.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-ethoxy-5-hydroxybenzoate: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-ethoxy-5-hydroxybenzoate, with the CAS Number 116169-07-4, is a substituted aromatic compound belonging to the resorcinol and benzoic acid ester families.[1] Its molecular structure, featuring a methyl ester, a hydroxyl group, and an ethoxy group on a benzene ring, presents a unique combination of functionalities that make it an intriguing candidate for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway, its physicochemical properties, and a discussion of its potential applications in drug development, grounded in the well-established biological activities of its parent structural classes.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central benzene ring with three substituents at positions 1, 3, and 5.

Structure:

Physicochemical Properties:

| Property | Value | Source/Basis |

| CAS Number | 116169-07-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | Inferred from structure |

| Molecular Weight | 196.20 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar substituted benzoates |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and diethyl ether; sparingly soluble in water. | Inferred from related compounds |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10. | General knowledge of phenols |

| LogP | Estimated to be in the range of 1.5 - 2.5. | Estimation based on structure |

Proposed Synthesis

A direct, published synthetic protocol for this compound is not widely available. However, a plausible and efficient two-step synthesis can be proposed based on established organic chemistry principles and published syntheses of analogous compounds. The proposed pathway involves the Fischer esterification of 3,5-dihydroxybenzoic acid followed by a selective mono-etherification.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Part 1: Synthesis of Methyl 3,5-dihydroxybenzoate

This step involves the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with methanol.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxybenzoic acid (1 equivalent).

-

Reagent Addition: Add an excess of methanol to act as both the solvent and the reactant.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Part 2: Synthesis of this compound

This step involves the selective Williamson ether synthesis on one of the phenolic hydroxyl groups. The selectivity for mono-etherification can be controlled by using a stoichiometric amount of the ethylating agent.

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1-1.2 equivalents), to deprotonate one of the hydroxyl groups.

-

Ethylating Agent: Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1 equivalent), dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: Once the starting material is consumed, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to separate the desired mono-ethoxylated product from any di-ethoxylated byproduct and unreacted starting material.

Potential Applications in Drug Development

While specific biological activity data for this compound is limited, its structural motifs suggest several promising avenues for investigation in drug discovery. The rationale for its potential applications is derived from the known pharmacological profiles of resorcinol and hydroxybenzoic acid derivatives.[2][3][4]

Antimicrobial and Antifungal Activity

Hydroxybenzoic acid derivatives are well-known for their antimicrobial properties.[5] The presence of the phenolic hydroxyl group in this compound makes it a candidate for screening against various bacterial and fungal pathogens. The ethoxy and methyl ester groups can modulate the lipophilicity of the molecule, which may influence its ability to penetrate microbial cell membranes.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are potent antioxidants due to their ability to scavenge free radicals. The resorcinol moiety in the target molecule suggests it may possess antioxidant activity, which is a key mechanism in combating oxidative stress-related diseases.[5] Furthermore, many phenolic compounds exhibit anti-inflammatory effects.

Enzyme Inhibition

The structural features of this compound make it a potential inhibitor for various enzymes. For instance, resorcinol derivatives have been investigated as tyrosinase inhibitors for applications in skin whitening and treating hyperpigmentation disorders.[6] The specific substitution pattern of this molecule could confer selectivity for other enzymatic targets as well.

Scaffold for Medicinal Chemistry

Perhaps the most immediate application for this compound is as a versatile building block in medicinal chemistry. The three distinct functional groups offer multiple points for chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The hydroxyl group can be further etherified or esterified, the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, and the aromatic ring can undergo further substitution.

Safety and Handling

Based on the safety data for structurally related compounds, this compound should be handled with care in a laboratory setting.[7][8] It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. Its straightforward, proposed synthesis makes it an accessible target for research laboratories. While direct biological data is currently scarce, the established activities of its parent structural classes provide a strong rationale for its investigation as a novel antimicrobial, antioxidant, or enzyme-inhibiting agent. For drug development professionals, its value as a versatile chemical scaffold for the synthesis of more complex and potent therapeutic agents is clear. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted and could lead to the discovery of new therapeutic leads.

References

- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (n.d.).

- Durairaj, R. B. (Ed.). (2005).

- Sattar Abed, T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). Journal of Medicinal and Chemical Sciences.

-

Methyl 3-ethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Resorcinol. (n.d.). In Wikipedia. Retrieved from [Link]

- Saeedi, M., Eslami, S., & Khezri, K. (2021). A review on the new synthesized resorcinol derivatives as tyrosinase inhibitors. Bioorganic Chemistry, 116, 105322.

- SAFETY D

- SAFETY D

-

Methyl 3-ethoxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

- Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333-3342.

- Yamamura, H., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics, 48(10), 1181–1187.

- METHYL PARABEN (METHYL 4- HYDROXYBENZOATE) (RING-13C6, 99%) 1 MG/ML IN METHANOL. (n.d.).

-

Methyl 3-amino-5-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

- Methyl 3,4,5-trihydroxybenzoate - SAFETY D

-

Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

- METHYL p-HYDROXYBENZO

- Michalak, A. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(5), 2699.

-

Methyl 3-acetoxy-5-hydroxybenzoate. (n.d.). SpectraBase. Retrieved from [Link]

- Fairley, D. J., et al. (2002). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...

Sources

- 1. chiralen.com [chiralen.com]

- 2. researchgate.net [researchgate.net]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Resorcinol - Wikipedia [en.wikipedia.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis of Resorcinol Derivatives and their Effects on Melanin Production | MDPI [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Data of Methyl 3-ethoxy-5-hydroxybenzoate: A Technical Guide

Introduction and Molecular Structure

Methyl 3-ethoxy-5-hydroxybenzoate (CAS No. 116169-07-4) is a disubstituted aromatic ester. Its structure, featuring a benzene ring with a methyl ester, an ethoxy group, and a hydroxyl group at positions 1, 3, and 5 respectively, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectral data of analogous compounds such as methyl 3-hydroxybenzoate, methyl 3,5-dihydroxybenzoate, and methyl 3-methoxybenzoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -OCH₂CH ₃ |

| ~3.85 | Singlet | 3H | -COOCH ₃ |

| ~4.05 | Quartet | 2H | -OCH ₂CH₃ |

| ~5.5-6.5 | Broad Singlet | 1H | -OH |

| ~6.60 | Triplet (t) | 1H | Ar-H 4 |

| ~6.95 | Triplet (t) | 1H | Ar-H 2 |

| ~7.10 | Triplet (t) | 1H | Ar-H 6 |

Interpretation and Causality:

-

The ethoxy group protons are expected to show a characteristic triplet for the methyl group and a quartet for the methylene group due to spin-spin coupling.

-

The methyl ester protons will appear as a sharp singlet as they have no adjacent protons to couple with.

-

The phenolic hydroxyl proton is expected to be a broad singlet and its chemical shift can be concentration-dependent.

-

The aromatic protons will appear as three distinct signals, each integrating to one proton. Their multiplicity as triplets is a simplified prediction; in reality, they would exhibit more complex splitting patterns (e.g., doublet of doublets) due to meta-coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -OCH₂C H₃ |

| ~52.0 | -COOC H₃ |

| ~63.5 | -OC H₂CH₃ |

| ~106.0 | C4 |

| ~107.5 | C2 |

| ~109.0 | C6 |

| ~131.5 | C1 |

| ~156.0 | C5 |

| ~159.0 | C3 |

| ~167.0 | -C OOR |

Interpretation and Causality:

-

The aliphatic carbons of the ethoxy and methyl ester groups are expected in the upfield region.

-

The aromatic carbons show a wide range of chemical shifts influenced by the electronic effects of the substituents. The carbons bearing the oxygen substituents (C3 and C5) are significantly deshielded, while the other aromatic carbons appear at higher field.

-

The carbonyl carbon of the ester group is the most deshielded carbon in the molecule.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

Interpretation and Causality:

-

The broad O-H stretching band is a characteristic feature of the hydroxyl group.

-

The strong absorption around 1715 cm⁻¹ is indicative of the ester carbonyl group .

-

The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

-

The C-O stretching vibrations from the ester and ether functionalities will likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₂O₄), the molecular weight is 196.20 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 151 | [M - OC₂H₅]⁺ |

| 137 | [M - COOCH₃]⁺ |

| 123 | [M - OC₂H₅ - CO]⁺ |

Interpretation and Causality:

-

The molecular ion peak at m/z 196 would confirm the molecular weight of the compound.

-

Common fragmentation pathways for benzoate esters include the loss of the alkoxy group from the ester (-OCH₃) and the entire ester group (-COOCH₃).

-

The ethoxy substituent can also be lost as an ethoxy radical (-OC₂H₅). Further fragmentation can occur through the loss of carbon monoxide (CO). The fragmentation pattern of regioisomeric methyl ethoxybenzoates can serve as a useful reference for detailed interpretation.

Synthesis and Self-Validation

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from Methyl 3,5-dihydroxybenzoate.

Synthetic Pathway

Caption: Synthetic route to this compound.

The spectroscopic data obtained from the synthesized product must be consistent with the predicted data presented in this guide. The presence of the key ¹H and ¹³C NMR signals, the characteristic IR absorption bands, and the correct molecular ion peak in the mass spectrum would collectively validate the successful synthesis and purification of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented data and interpretations, grounded in the analysis of analogous structures, offer a reliable framework for the identification and characterization of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental spectroscopic data and compare it with the predictions outlined herein.

References

-

Methyl 3-hydroxybenzoate Spectroscopic Data: Spectral data for analogous compounds can be found in various databases such as the Spectral Database for Organic Compounds (SDBS). ([Link])

-

Mass Spectrometry of Isomeric Ethoxybenzoates: A study on the fragmentation of related isomers can provide insight into the expected mass spectrum. ([Link])

- General Principles of Spectroscopy: Standard textbooks on spectroscopic methods (e.g., by Pavia, Lampman, Kriz, and Vyvyan or by Silverstein, Webster, and Kiemle)

An In-Depth Technical Guide to the Solubility of Methyl 3-Ethoxy-5-hydroxybenzoate

Foreword: Navigating the Solubility Landscape of Novel Phenolic Esters

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on understanding and characterizing the solubility of a specific phenolic ester, Methyl 3-Ethoxy-5-hydroxybenzoate. In the realm of pharmaceutical sciences and specialty chemicals, the journey of a novel compound from synthesis to application is fundamentally governed by its physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy or performance.

This document deviates from a conventional template, opting instead for a structure that mirrors the scientific process of inquiry and investigation when faced with a new chemical entity for which extensive public data is not yet available. We will first deconstruct the molecular characteristics of this compound to form a theoretical solubility framework. Subsequently, we will delve into the gold-standard experimental methodologies for precise solubility determination, providing actionable protocols. Finally, we will synthesize this information to present a predictive analysis of its solubility profile across a spectrum of relevant solvents, equipping you with the foundational knowledge to embark on your own empirical studies.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is an intricate interplay between its own molecular structure and the properties of the solvent. A thorough analysis of this compound's structure is the cornerstone of predicting its behavior.

Chemical Structure:

-

Aromatic Ring: The central benzene ring is a nonpolar, hydrophobic scaffold.

-

Phenolic Hydroxyl (-OH) group: This group is a potent hydrogen bond donor and acceptor, imparting polarity and the potential for ionization in aqueous solutions. The acidity of this phenolic proton is a key determinant of pH-dependent solubility.

-

Methyl Ester (-COOCH₃) group: This group is a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Ethoxy (-OCH₂CH₃) group: This ether linkage is a hydrogen bond acceptor and adds a degree of lipophilicity.

The amalgamation of these functional groups results in a molecule with a distinct amphiphilic character – possessing both polar, hydrophilic regions and nonpolar, lipophilic regions. This duality suggests that its solubility will be highly dependent on the nature of the solvent.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[1] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: Solvents capable of hydrogen bonding and with high dielectric constants (e.g., water, methanol, ethanol) are expected to interact favorably with the hydroxyl and ester groups of this compound.

-

Nonpolar Solvents: Apolar solvents (e.g., hexane, toluene) will primarily interact with the aromatic ring and the ethyl chain of the ethoxy group via van der Waals forces.

-

Intermediate/Polar Aprotic Solvents: Solvents like acetone or ethyl acetate, which have significant dipole moments but do not donate hydrogen bonds, will exhibit intermediate behavior.

The Critical Role of pH in Aqueous Solubility

For ionizable compounds like phenols, pH is a master variable in aqueous solubility.[2] The phenolic hydroxyl group can be deprotonated in basic conditions to form a phenolate anion, which is significantly more polar and thus more water-soluble. Conversely, in acidic conditions, the equilibrium will favor the neutral, less soluble form.[2]

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable for initial assessment, empirical determination remains the definitive standard. The shake-flask method is widely regarded as the 'gold standard' for measuring thermodynamic (equilibrium) solubility due to its reliability and directness.[2][3]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a robust framework for determining the solubility of this compound in a variety of solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

Volumetric flasks

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between later time points).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

-

Predicted Solubility Profile and Solvent Selection

In the absence of experimental data, a predictive analysis based on solvent properties provides a valuable starting point for experimental design. The following table outlines the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent Class | Solvent Examples | Polarity Index | Predicted Solubility of this compound | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | 0.1 - 2.4 | Low to Moderate | The nonpolar aromatic ring and ethoxy group will interact favorably with these solvents via van der Waals forces. However, the polar hydroxyl and ester groups will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate | 4.4 - 5.1 | Moderate to High | These solvents have significant dipole moments that can interact with the polar functional groups of the solute. The absence of hydrogen bond donation from the solvent may limit the solvation of the hydroxyl group to some extent, but good solubility is still anticipated. |

| Polar Protic | Methanol, Ethanol | 5.1 - 6.6 | High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl and ester functionalities of this compound. The alkyl chains of these alcohols also provide favorable interactions with the nonpolar regions of the solute. |

| Highly Polar | Water | 10.2 | pH-Dependent; Low at neutral pH | At neutral pH, the molecule is un-ionized, and its significant nonpolar character (aromatic ring, ethoxy group) will limit its solubility in the highly polar, hydrogen-bonded network of water. Solubility is expected to increase significantly at higher pH values due to the deprotonation of the phenolic hydroxyl group. |

Causality in Experimental Design and Data Interpretation

-

Why Excess Solid is Crucial: The presence of undissolved solid at equilibrium is the only visual confirmation that a saturated solution has been achieved, which is the definition of thermodynamic solubility.

-

The Importance of Temperature Control: Solubility is a temperature-dependent property. Precise temperature control is essential for obtaining reproducible and accurate data.

-

Filtration as a Non-Negotiable Step: Failure to remove microscopic solid particles before analysis is a common source of erroneously high solubility values.

-

Validation of Analytical Methods: The accuracy of the final solubility value is entirely dependent on the accuracy and precision of the analytical method used for quantification. A validated method with a well-defined linear range is paramount.

Concluding Remarks for the Practicing Scientist

The solubility of this compound, like many novel compounds, is a key piece of a larger puzzle. While direct experimental data may not be readily available in the public domain, a systematic approach grounded in the principles of physical organic chemistry and validated experimental techniques can provide the necessary insights. This guide has laid out a logical framework for both predicting and empirically determining the solubility of this compound. By understanding the interplay of its molecular structure with various solvent environments and by meticulously applying the provided experimental protocols, researchers can confidently characterize this critical property, thereby accelerating the path from discovery to application.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

- Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 108(9), 2843-2856.

- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- LibreTexts. (2022). 3.1: Physical properties of organic compounds. Chemistry LibreTexts.

- U.S. Pharmacopeial Convention. (2018). USP General Chapter <1236> Solubility.

Sources

Potential biological activity of substituted hydroxybenzoates

<*thought>

Plan and Structure

First, I will construct a logical flow for the in-depth technical guide. The guide will be divided into distinct sections to ensure clarity and a progressive narrative.

Proposed Structure:

-

Title: An In-depth Technical Guide to the Potential Biological Activity of Substituted Hydroxybenzoates

-

Introduction:

-

Briefly introduce hydroxybenzoic acids and their derivatives.

-

Highlight their prevalence in nature and synthetic availability.

-

State the guide's purpose: to provide a comprehensive overview of their biological activities for researchers and drug development professionals.

-

-

Section 1: Antimicrobial Activity

-

1.1. Mechanism of Action: Discuss the proposed mechanisms by which hydroxybenzoates exert antimicrobial effects (e.g., membrane disruption, enzyme inhibition).

-

1.2. Structure-Activity Relationship (SAR): Analyze how different substituents on the hydroxybenzoate core influence antimicrobial potency. I will use tables to present data on Minimum Inhibitory Concentrations (MICs) for various derivatives against different microbial strains.

-

1.3. Experimental Protocol: Broth Microdilution Assay: Provide a detailed, step-by-step protocol for assessing antimicrobial activity.

-

1.4. Visualization: Create a Graphviz diagram illustrating the general workflow of the broth microdilution assay.

-

-

Section 2: Antioxidant Activity

-

2.1. Mechanism of Action: Explain how hydroxybenzoates act as antioxidants (e.g., free radical scavenging, metal chelation).

-

2.2. Structure-Activity Relationship (SAR): Discuss the influence of the number and position of hydroxyl and other groups on antioxidant capacity. I will use a table to summarize data from various antioxidant assays (e.g., DPPH, FRAP).

-

2.3. Experimental Protocol: DPPH Radical Scavenging Assay: Provide a detailed protocol for this common antioxidant assay.

-

2.4. Visualization: Create a Graphviz diagram illustrating the mechanism of the DPPH assay.

-

-

Section 3: Anti-inflammatory Activity

-

3.1. Mechanism of Action: Describe the potential pathways through which hydroxybenzoates may exert anti-inflammatory effects (e.g., inhibition of pro-inflammatory enzymes, modulation of cytokine production).

-

3.2. Structure-Activity Relationship (SAR): Analyze how structural modifications affect anti-inflammatory properties. I will present data in a table format.

-

3.3. Experimental Protocol: Inhibition of Protein Denaturation Assay: Provide a detailed protocol for this in vitro anti-inflammatory assay.

-

3.4. Visualization: Create a Graphviz diagram outlining the process of the protein denaturation assay.

-

-

Section 4: Synthesis of Substituted Hydroxybenzoates

-

Briefly touch upon common synthetic routes, such as esterification of p-hydroxybenzoic acid. This adds a practical dimension for researchers.

-

-

-

Summarize the key biological activities of substituted hydroxybenzoates.

-

Briefly discuss their potential therapeutic applications and future research directions.

-

-

References:

-

Compile a numbered list of all cited sources with titles, sources, and clickable URLs.

-

Content Generation and Integration of E-E-A-T Principles

I will now start drafting the content for each section, ensuring scientific integrity and a logical flow. I will integrate the search results to support claims and provide authoritative references.

Introduction: I will start by defining p-hydroxybenzoic acid (PHBA) and its derivatives, mentioning their natural occurrence and synthetic accessibility. I will cite general review articles that provide a broad overview of their biological activities.

Section 1: Antimicrobial Activity: I will discuss the mechanism of action, referencing sources that suggest membrane disruption and inhibition of DNA/RNA synthesis. For the SAR, I will use data from the search results to explain how factors like alkyl chain length and hydrophobicity influence activity. I will create a table summarizing MIC values from the literature. The broth microdilution assay protocol will be detailed and followed by a Graphviz workflow diagram.

Section 2: Antioxidant Activity: I will explain the mechanisms of free radical scavenging and metal chelation, citing relevant literature. The SAR section will focus on the role of hydroxyl and other functional groups, with a supporting data table. I will provide a step-by-step protocol for the DPPH assay and create a Graphviz diagram to illustrate the chemical reaction.

Section 3: Anti-inflammatory Activity: I will discuss the inhibition of protein denaturation as a key in vitro indicator of anti-inflammatory potential, referencing appropriate sources. The SAR will be discussed with supporting data in a table. A detailed protocol for the protein denaturation assay will be provided, along with a corresponding Graphviz diagram.

Section 4: Synthesis: I will briefly describe a common synthetic method, such as the esterification of p-hydroxybenzoic acid with an appropriate alcohol, citing a patent or synthetic methodology paper.

References: Throughout the writing process, I will meticulously track all sources and compile them into a comprehensive, numbered reference list at the end of the document, ensuring each entry has a title, source, and a working URL.

Visualization and Formatting

As I draft each section, I will create the required tables and Graphviz diagrams.

-

Tables: I will use Markdown to create clearly structured tables for MIC values, antioxidant activity data, and anti-inflammatory data.

-

Graphviz Diagrams: I will write DOT language scripts for the experimental workflows and mechanisms. I will ensure these diagrams are clear, adhere to the specified width and color contrast rules, and have a descriptive caption.

By following this structured approach, I can create an in-depth, well-organized, and scientifically sound technical guide that meets all the user's requirements. I will now begin writing the guide.An In-depth Technical Guide to the Potential Biological Activity of Substituted Hydroxybenzoates

Introduction

Substituted hydroxybenzoates, derivatives of hydroxybenzoic acid, are a class of phenolic compounds widely distributed in the natural world, found in plants, fungi, and lichens.[1][2] They are also readily synthesized, with common derivatives including the esters of p-hydroxybenzoic acid, known as parabens.[3][4] These compounds have garnered significant attention in the scientific community due to their diverse biological activities.[2][5] This guide provides a comprehensive technical overview of the antimicrobial, antioxidant, and anti-inflammatory properties of substituted hydroxybenzoates, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols to evaluate these activities.

Section 1: Antimicrobial Activity

Substituted hydroxybenzoates, particularly the p-hydroxybenzoic acid esters (parabens), are well-known for their broad-spectrum antimicrobial properties.[3][6] This has led to their extensive use as preservatives in cosmetics, pharmaceuticals, and food products.[2][5]

Mechanism of Action

The precise antibacterial mode of action of hydroxybenzoates is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of microbial membrane transport processes, which interferes with nutrient uptake and waste removal, ultimately leading to cell death.[3][7] Another suggested mechanism is the inhibition of the synthesis of essential macromolecules like DNA and RNA, or key enzymes such as ATPases and phosphotransferases in some bacterial species.[3] The greater solubility of certain derivatives in the bacterial membrane may allow them to reach cytoplasmic targets in higher concentrations, enhancing their antimicrobial effect.[3]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of substituted hydroxybenzoates is significantly influenced by their chemical structure. A key factor is the hydrophobicity of the molecule.[2] For p-hydroxybenzoate esters (parabens), an increase in the length of the alkyl chain generally leads to enhanced antimicrobial activity.[2] This is because a longer alkyl chain increases the lipophilicity of the compound, facilitating its passage across the microbial cell wall.[2] For instance, butylparaben is a more potent antimicrobial agent than methylparaben.[5] Furthermore, substitutions on the aromatic ring can also modulate activity. For example, the combination of a benzyl group at the 4-O position and a heptyl group at the 6-position of a 2-hydroxybenzoic acid derivative exhibited high antibacterial activity against Staphylococcus aureus, comparable to ampicillin.[1][8]

| Compound/Derivative | Microbial Strain | MIC (μg/mL) | Reference |

| 4-hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | 160 | [9] |

| trans 4-hydroxycinnamic acid | Gram-positive & some Gram-negative bacteria | 100-170 | [9] |

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | [10] |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | [10] |

| 4-O-benzyl, 6-heptyl-2-hydroxybenzoate | Staphylococcus aureus | 3.9 | [1][8] |

| 4-O-benzyl, 6-heptyl-2-hydroxybenzoate | Methicillin-resistant S. aureus (MRSA) | 15.6 | [1] |

Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compounds (substituted hydroxybenzoates)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Positive control (e.g., ampicillin)

-

Negative control (broth medium only)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

-

Add a standardized volume of the bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (a known antibiotic) and a negative control (no antimicrobial agent) on the same plate.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration where there is no significant increase in OD.

Visualization

Caption: Workflow of the broth microdilution assay.

Section 2: Antioxidant Activity

Many substituted hydroxybenzoates exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[11][12]

Mechanism of Action

The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals.[12] The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage to lipids, proteins, and DNA.[12] The resulting phenoxyl radical is relatively stable and less reactive.[12] Some hydroxybenzoic acid derivatives can also exert antioxidant effects through the chelation of transition metal ions like iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via Fenton reactions.[12]

Structure-Activity Relationship (SAR)

The antioxidant capacity of substituted hydroxybenzoates is dependent on the number and position of hydroxyl groups on the aromatic ring.[11] Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity. For example, gallic acid (3,4,5-trihydroxybenzoic acid) shows a higher antioxidant effect than p-hydroxybenzoic acid.[2] The position of the hydroxyl groups is also critical, with ortho and para-substituted derivatives often exhibiting the best antioxidant properties.[12]

| Compound | Antioxidant Activity (Assay) | Result | Reference |

| Gallic acid | EC50 (DPPH) | 0.0237 µmol/assay | [2] |

| p-hydroxybenzoic acid | FRAP | Active | [2] |

| Syringic acid | FRAP | Active | [2] |

| Caffeic acid | FRAP | Active | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.[13][14]

Materials:

-

Test compounds

-

DPPH solution in methanol

-

Methanol

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microtiter plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions in methanol.

-

In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.

-

Add a fixed volume of the DPPH solution to each well/cuvette and mix well.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

A blank (methanol) and a control (DPPH solution without the test compound) should also be measured.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Visualization

Caption: Mechanism of the DPPH radical scavenging assay.

Section 3: Anti-inflammatory Activity

Several substituted hydroxybenzoates have demonstrated potential anti-inflammatory effects, making them interesting candidates for the development of new anti-inflammatory agents.[2][5][15]

Mechanism of Action

The anti-inflammatory mechanisms of hydroxybenzoates are still under investigation. Some studies suggest that they may inhibit the production of pro-inflammatory mediators.[15][16] For example, hydroxybenzoic acid has been shown to reduce airway inflammation in asthmatic mice, significantly lowering levels of IL-5, a cytokine involved in eosinophil activation.[15] Another in vitro indicator of anti-inflammatory activity is the ability to inhibit protein denaturation, as protein denaturation is implicated in inflammatory disorders like rheumatoid arthritis.[17][18]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of substituted hydroxybenzoates can be influenced by their structural features. For instance, in a study on β-hydroxy-β-arylpropanoic acids, which are structurally similar to some NSAIDs, the introduction of a methyl group at the α-position was found to affect anti-inflammatory activity.[19] The compound 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid showed greater activity than ibuprofen in a carrageenan-induced paw edema model.[19]

| Compound/Derivative | In Vivo/In Vitro Model | Effect | Reference |

| Hydroxybenzoic acid | Asthmatic mice | Reduced peribronchial and perivascular inflammation | [15] |

| 3,5-dimethoxy-4-hydroxybenzoic acid | Ovalbumin-induced inflammation | Dose-dependent suppression | [15] |

| 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid | Carrageenan-induced paw edema | ED50 of 15 µmol/kg (vs. 51.7 µmol/kg for ibuprofen) | [19] |

Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[18][20]

Materials:

-

Test compounds

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Positive control (e.g., diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture consisting of the test compound at various concentrations, albumin solution (e.g., 0.2% egg albumin), and PBS.

-

A control group is prepared with the vehicle (e.g., DMSO) instead of the test compound.

-

Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

-

Induce protein denaturation by heating the mixtures in a water bath at a higher temperature (e.g., 70°C) for 5-10 minutes.

-

After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of around 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Visualization

Caption: Workflow for the inhibition of protein denaturation assay.

Section 4: Synthesis of Substituted Hydroxybenzoates

The synthesis of substituted hydroxybenzoates can be achieved through various chemical routes. A common method for preparing p-hydroxybenzoate esters (parabens) is the esterification of p-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol for methylparaben, propanol for propylparaben).[3][4][21] This reaction is typically catalyzed by an acid, such as sulfuric acid, or by using a solid acid catalyst like a cation exchange resin to simplify the purification process.[21] The use of a dehydrating agent, such as a molecular sieve, can drive the reaction equilibrium towards the product, thereby increasing the yield and reducing the reaction time.[21]

Conclusion

Substituted hydroxybenzoates represent a versatile class of compounds with a broad spectrum of biological activities. Their antimicrobial properties have been harnessed for decades in various industries. The antioxidant and anti-inflammatory potential of these molecules, governed by their specific substitution patterns, makes them promising scaffolds for the development of novel therapeutic agents. A thorough understanding of their structure-activity relationships is crucial for designing new derivatives with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a foundation for researchers to explore and validate the biological activities of these valuable compounds. Future research should focus on elucidating the precise molecular mechanisms underlying their effects and evaluating their efficacy and safety in more complex biological systems.

References

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity | Journal of the American Chemical Society - ACS Publications. (2025). Retrieved from [Link]

-

Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). Retrieved from [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. Retrieved from [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]

-

A QSAR study on antibacterial activity of p-hydroxybenzoate esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. (1998). PubMed. Retrieved from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 131-139. Retrieved from [Link]

-

Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure and mechanism of para-hydroxybenzoate hydroxylase. (n.d.). PubMed. Retrieved from [Link]

- The synthetic method of methyl hydroxybenzoate. (n.d.). Google Patents.

-

ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. (2021). Functional Food Center/Food Science Publisher. Retrieved from [Link]

-

Paraben. (n.d.). Wikipedia. Retrieved from [Link]

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). PubMed Central. Retrieved from [Link]

-

Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018). PubMed Central. Retrieved from [Link]

-

Production of (hydroxy)benzoate-derived polyketides by engineered Pseudomonas with in situ extraction. (2023). ResearchGate. Retrieved from [Link]

-

Possible mechanism of paraben absorption, metabolism and excretion A) Oral B) Skin. (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Free Radical Scavenging Properties and Anti-Inflammatory Activity of Ilex paraguariensis (Maté) and the Ability of Its Major Chemical Markers to Inhibit the Production of Proinflammatory Mediators. (2021). PubMed Central. Retrieved from [Link]

-

Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (n.d.). MDPI. Retrieved from [Link]

-

Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. (n.d.). PubMed Central. Retrieved from [Link]

-

Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (n.d.). MDPI. Retrieved from [Link]

-

Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma. (n.d.). PubMed Central. Retrieved from [Link]

-

Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Crystal structures of wild-type p-hydroxybenzoate hydroxylase complexed with 4-aminobenzoate,2,4-dihydroxybenzoate, and 2-hydroxy-4-aminobenzoate and of the Tyr222Ala mutant complexed with 2-hydroxy-4-aminobenzoate. Evidence for a proton channel and a new binding mode of the flavin ring. (1994). PubMed. Retrieved from [Link]

-

In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. Retrieved from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Biological activity of 2-hydroxythiobenzanilides and related compounds. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. (n.d.). MDPI. Retrieved from [Link]

-

A review of the endocrine activity of parabens and implications for potential risks to human health. (n.d.). PubMed. Retrieved from [Link]

-

A Review: Analytical methods used for In vitro Antioxidant studies. (2024). IJNRD. Retrieved from [Link]

-

Coenzyme Q10. (n.d.). Wikipedia. Retrieved from [Link]

-

p-Hydroxybenzoic Acid β-d-Glucosyl Ester and Cimidahurinine with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation. (n.d.). MDPI. Retrieved from [Link]

-

METHYL p-HYDROXYBENZOATE. (1998). FAO. Retrieved from [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

What You Should Know About Parabens. (2024). Cleveland Clinic Health Essentials. Retrieved from [Link]

-

In vitro Anti-inflammatory and Antioxidant Activities as well as Phytochemical Content of the Fresh Stem Juice from Montrichardia arborescens Schott (Araceae). (n.d.). Pharmacognosy Journal. Retrieved from [Link]

-

A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (n.d.). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Retrieved from [Link]

-

Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Paraben - Wikipedia [en.wikipedia.org]

- 4. ijrdt.org [ijrdt.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ffhdj.com [ffhdj.com]

- 12. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijnrd.org [ijnrd.org]

- 15. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Free Radical Scavenging Properties and Anti-Inflammatory Activity of Ilex paraguariensis (Maté) and the Ability of Its Major Chemical Markers to Inhibit the Production of Proinflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. mdpi.com [mdpi.com]

- 20. phcogj.com [phcogj.com]

- 21. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]

The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Ethoxy-Substituted Benzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract